molecular formula C11H12INO2 B1340906 Benzyl 3-iodoazetidine-1-carboxylate CAS No. 939759-26-9

Benzyl 3-iodoazetidine-1-carboxylate

Cat. No.: B1340906
CAS No.: 939759-26-9
M. Wt: 317.12 g/mol
InChI Key: SNXKRIUJMHHPOB-UHFFFAOYSA-N
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Description

Benzyl 3-iodoazetidine-1-carboxylate (B3IAC) is a versatile organic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is a key intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals, natural products, and agrichemicals. B3IAC is also used as a catalyst in organic synthesis and as a starting material for the synthesis of a variety of heterocyclic compounds. The compound has been studied extensively in the laboratory and is widely used in medicinal and industrial applications.

Scientific Research Applications

Synthesis Enhancements and Methodologies

Benzyl 3-iodoazetidine-1-carboxylate plays a crucial role in the development of advanced synthesis methodologies. For example, Qiu et al. (2019) highlighted its use in regioselective α-benzylation of 3-iodoazetidine via Suzuki cross-coupling, yielding a wide range of α-benzyl azetidine derivatives with high regioselectivity (>99%) (Qiu et al., 2019). Similarly, Soriano et al. (1980) described its role in the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, which is significant in the synthesis of high molecular weight polypeptides (Soriano, Podraza, & Cromwell, 1980).

Chemical Structure and Properties Analysis

Research has also focused on understanding the chemical structure and properties of this compound derivatives. For instance, Lin et al. (2007) studied the structure of (4S)-Benzyl 4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate, providing insights into the spatial arrangement of its molecular components (Lin, Fang, Tang, Wei, & Zhao, 2007).

Applications in Medicinal Chemistry

The compound has also found applications in medicinal chemistry. Pan et al. (2013) discovered a series of alkoxyimino derivatives as S1P1 agonists using this compound derivatives, leading to the development of Siponimod, a drug undergoing clinical trials for multiple sclerosis (Pan et al., 2013).

Safety and Hazards

Benzyl 3-iodoazetidine-1-carboxylate is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust or mist/vapors/spray, and keeping the compound in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

benzyl 3-iodoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXKRIUJMHHPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585721
Record name Benzyl 3-iodoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-26-9
Record name Benzyl 3-iodoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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